1-(Thiophen-2-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

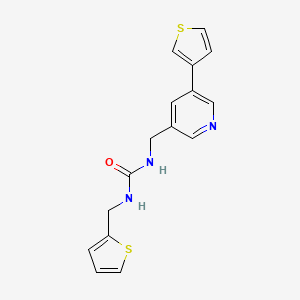

The compound 1-(Thiophen-2-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring dual thiophene substituents. Its structure comprises:

- A urea backbone (-NH-CO-NH-).

- A thiophen-2-ylmethyl group attached to one nitrogen atom.

- A pyridin-3-ylmethyl group substituted at the 5-position with a thiophen-3-yl moiety on the other nitrogen.

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-16(19-10-15-2-1-4-22-15)18-8-12-6-14(9-17-7-12)13-3-5-21-11-13/h1-7,9,11H,8,10H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDDSBUELRWDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Thiophen-2-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources.

Chemical Structure and Synthesis

The compound features a thiophene moiety and a pyridine derivative, which are known for their biological significance. The synthesis typically involves the reaction of thiophenes with urea derivatives under controlled conditions to yield the target compound. The molecular formula is with a molecular weight of 298.41 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds containing thiourea groups have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as U937 and THP-1 .

Antimicrobial Activity

Compounds with thiophene and pyridine structures have been reported to possess antimicrobial properties. For example, certain thiourea derivatives have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 μg/mL . The mechanism is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

There is emerging evidence that compounds like this compound may exhibit anti-inflammatory properties. Studies on related thioureas indicate their potential in reducing inflammation markers in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Study 1: Antiproliferative Activity

In a comparative study, several thiourea derivatives were tested for their antiproliferative effects on cancer cells. The compound demonstrated superior activity compared to standard chemotherapeutics like etoposide, indicating its potential as a lead compound in cancer therapy .

Study 2: Antimicrobial Efficacy

A series of synthesized thiourea derivatives including variations of the target compound were evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that modifications in the thiophene and pyridine substituents significantly enhanced antimicrobial activity, demonstrating structure–activity relationships (SAR) .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Thiophene vs. Aryl Substitutions: The target compound’s dual thiophene groups contrast with analogs featuring ethoxyphenyl (e.g., ) or fluorophenyl (e.g., ).

Heterocyclic Core Variations: Pyridine cores are common (target, ), but substitutions differ.

Molecular Weight and Drug-Likeness :

- The target compound (MW ~344.4) falls within the acceptable range for drug-likeness (MW < 500), similar to most analogs. Bulkier groups (e.g., naphthalene in ) increase molecular weight but may reduce bioavailability.

Q & A

Basic: What are the optimized synthetic routes for 1-(Thiophen-2-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, and how do reaction conditions influence yield?

Answer:

The synthesis of urea derivatives typically involves coupling isocyanates with amines. For this compound, a plausible route includes reacting thiophen-2-ylmethyl isocyanate with (5-(thiophen-3-yl)pyridin-3-yl)methylamine. Key parameters include:

- Solvent choice : Inert solvents like dichloromethane or toluene are preferred to minimize side reactions .

- Base selection : Triethylamine is often used to neutralize HCl byproducts, improving reaction efficiency .

- Temperature : Reflux conditions (~110°C in toluene) enhance reaction kinetics but require careful monitoring to avoid decomposition.

Yield optimization may involve stepwise purification via column chromatography and recrystallization. Evidence from analogous urea syntheses suggests yields of 30–50% under optimized conditions .

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this urea derivative?

Answer:

- 1H/13C NMR : To confirm regiochemistry of the thiophene and pyridine substituents. Aromatic protons in thiophene rings typically appear at δ 6.8–7.5 ppm, while pyridine protons resonate at δ 8.0–9.0 ppm .

- IR spectroscopy : Urea carbonyl (C=O) stretching vibrations occur at ~1640–1680 cm⁻¹, while thiophene C-S bonds absorb at ~600–700 cm⁻¹ .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for structural confirmation .

- X-ray crystallography : Resolves spatial arrangement, particularly for assessing π-π stacking between aromatic moieties .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or receptors)?

Answer:

- Molecular docking (AutoDock/Vina) : Models binding affinity to target proteins (e.g., kinase ATP-binding pockets). Use crystal structures from the PDB to simulate interactions .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and charge distribution in the urea core .

- MD simulations : Evaluate stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .

Studies on similar urea derivatives show that substituent positioning on thiophene/pyridine rings critically modulates binding to hydrophobic pockets .

Advanced: What strategies resolve conflicting data in pharmacological evaluations (e.g., cytotoxicity vs. selectivity)?

Answer:

- Dose-response assays : Use IC50 values across multiple cell lines (e.g., cancer vs. normal fibroblasts) to assess selectivity .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Metabolic stability tests : Liver microsome assays (human/rat) predict in vivo degradation pathways that may affect efficacy .

Conflicting results often arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols across labs is critical .

Advanced: How do structural modifications (e.g., substituent variation) impact anticancer activity?

Answer:

- Thiophene substitution : 3-Thiophenyl groups enhance π-stacking with aromatic residues in kinase ATP-binding sites, improving potency .

- Pyridine methylation : Methyl groups at pyridine C4/C5 reduce metabolic clearance by cytochrome P450 enzymes .

- Urea linker flexibility : Rigidifying the urea core (e.g., cyclization) can increase target specificity but reduce solubility .

SAR studies on analogous compounds show that trifluoromethyl or chloro substituents boost cytotoxicity by 2–3 fold compared to methoxy groups .

Basic: What purification challenges arise during synthesis, and how can they be mitigated?

Answer:

- Byproduct formation : Unreacted isocyanates or amine intermediates require removal via silica gel chromatography (hexane/EtOAc gradients) .

- Solubility issues : Poor solubility in polar solvents may necessitate recrystallization from DMSO/water mixtures .

- Hygroscopicity : Store the compound under inert gas (N2/Ar) to prevent urea hydrolysis .

Advanced: What in vitro models are suitable for elucidating the compound’s mechanism of action?

Answer:

- Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activation measurements .

- Cell cycle analysis : Flow cytometry to detect G1/S or G2/M arrest .

- 3D tumor spheroids : Mimic in vivo tumor microenvironments to study penetration and efficacy .

For kinase targets, use phospho-specific antibodies in Western blotting to confirm pathway inhibition (e.g., p-ERK, p-AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.